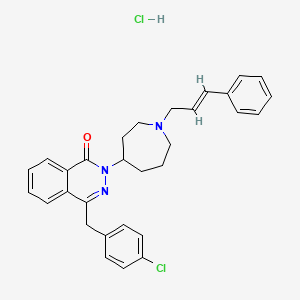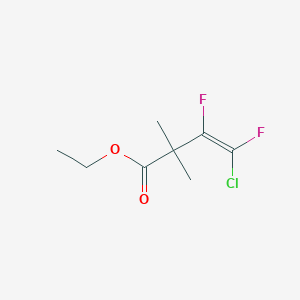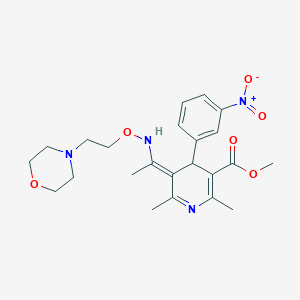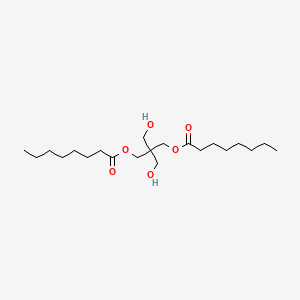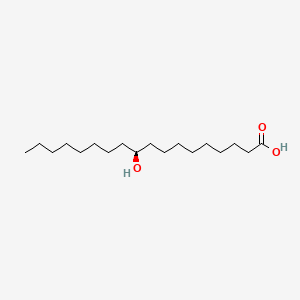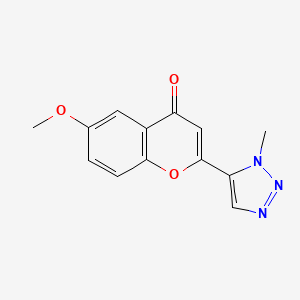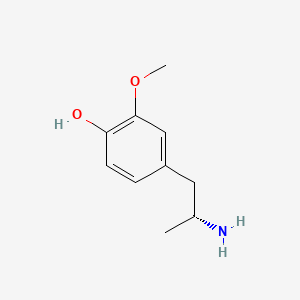
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide is a heterocyclic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-phenyl-8H-imidazo[2,1-f]purine with methylating agents to introduce the dimethyl groups at positions 8 and 9. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing halogen atoms.
Scientific Research Applications
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds also contain a fused imidazole ring but differ in their specific ring structure and substitution patterns.
Imidazo[1,5-a]quinoxalines: These compounds have a similar fused ring system but with different functional groups and biological activities.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds contain a fused imidazole and thiazole ring system and are investigated for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
111983-59-6 |
|---|---|
Molecular Formula |
C15H14IN5 |
Molecular Weight |
391.21 g/mol |
IUPAC Name |
5,6-dimethyl-7-phenylpurino[7,8-a]imidazol-5-ium;iodide |
InChI |
InChI=1S/C15H14N5.HI/c1-18-13(11-6-4-3-5-7-11)9-20-12-8-16-10-17-14(12)19(2)15(18)20;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JZMZAGFFWJDMDO-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=CN2C1=[N+](C3=NC=NC=C32)C)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




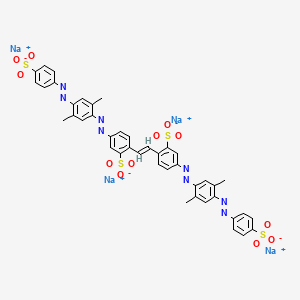
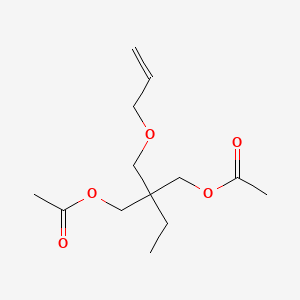
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
